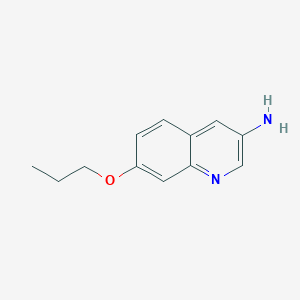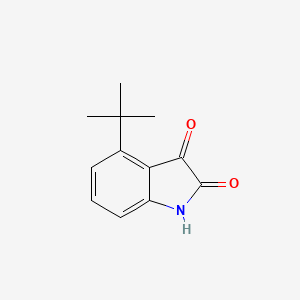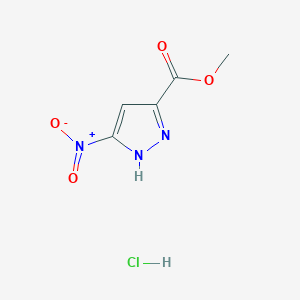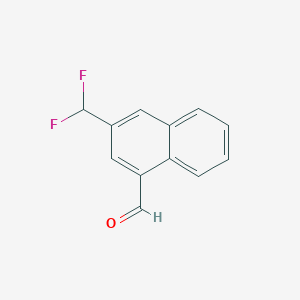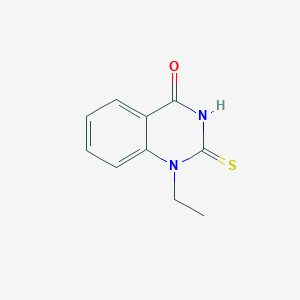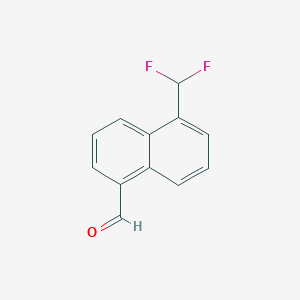
1-(Difluoromethyl)naphthalene-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)naphthalene-5-carboxaldehyde is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring at the 5-position, along with a carboxaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by formylation to introduce the carboxaldehyde group. The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions followed by formylation. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(Difluoromethyl)naphthalene-5-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Difluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)naphthalene-5-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the carboxaldehyde group can form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-(Difluoromethyl)naphthalene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxaldehyde group.
Uniqueness: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H8F2O |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
5-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H |
Clé InChI |
VRYBMSMHPCSKLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



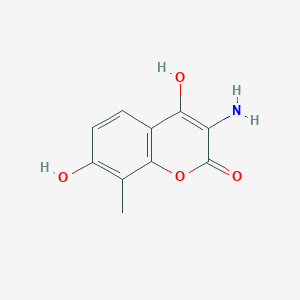

![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
